![molecular formula C13H14N2O3S B2926884 Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate CAS No. 195604-29-6](/img/structure/B2926884.png)
Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate
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Overview
Description
Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is a compound that belongs to the class of organic compounds known as thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives, such as Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, can be synthesized through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid and screened as antimycobacterial agents .Scientific Research Applications
Anti-Cancer Activity
This compound has been tested for its anti-cancer properties, particularly against human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines. The studies have shown that most of the synthesized compounds exhibit significant cytotoxicity, indicating potential as anti-cancer agents .
Antibacterial Properties
Some derivatives of this compound have shown significant antibacterial activity, with zones of inhibition comparable to standard drugs like gentamycin. This suggests potential use in developing new antibacterial agents .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing a variety of derivatives through multi-component coupling annulation, which can lead to the discovery of new drugs with diverse biological activities .
Catalyst Studies
Researchers have investigated the effects of various catalysts on the synthesis of thiazolidine derivatives, which could optimize production methods for pharmaceutical applications .
Future Directions
Thiazolidine derivatives, such as Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Target of Action
Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is a novel compound that has been synthesized and studied for its anti-cancer activities . The primary targets of this compound are human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines . These cells are the primary targets due to their critical role in the progression of liver and breast cancer.
Mode of Action
It has been observed that the compound exhibits significant cytotoxicity against hepg2 and mcf-7 cells . This suggests that the compound may interact with these cells, leading to cell death and thus inhibiting the progression of cancer.
Biochemical Pathways
The compound’s cytotoxic activity suggests that it may interfere with the cellular processes essential for the survival and proliferation of cancer cells .
Result of Action
The primary result of the action of Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate is its cytotoxic effect on HepG2 and MCF-7 cells . This cytotoxicity is measured using the standard methyl thiazolyl tetrazolium (MTT) method . The compound’s cytotoxic nature against cancer cells suggests its potential as a promising chemotherapeutic agent .
properties
IUPAC Name |
ethyl 4-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-5-3-8(4-6-9)7-10-11(16)15-13(14)19-10/h3-6,10H,2,7H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQDNVYOYSRAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647371 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-((2-imino-4-oxothiazolidin-5-yl)methyl)benzoate |
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